CETP Inhibitor Potency: 4-Ethoxy-3-CF3-phenyl Derivative vs. 4-Methoxy-3-CF3-phenyl Derivative
A compound containing the 4-ethoxy-3-(trifluoromethyl)phenyl moiety (CHEMBL2152165) displayed an IC50 of 6.9 nM against human recombinant CETP in a scintillation proximity assay [1]. By comparison, a structurally related analog bearing a 4-methoxy-3-(trifluoromethyl)phenyl group (CHEMBL1800807) showed an IC50 of 40 nM under comparable assay conditions (recombinant full-length human CETP, fluorescent BODIPY-CE transfer) [2]. This approximately 5.8-fold potency advantage highlights the impact of the ethoxy substituent over methoxy in this chemotype.
| Evidence Dimension | CETP inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.9 nM (4-ethoxy-3-CF3-phenyl derivative, CHEMBL2152165) |
| Comparator Or Baseline | IC50 = 40 nM (4-methoxy-3-CF3-phenyl derivative, CHEMBL1800807) |
| Quantified Difference | ~5.8-fold greater potency for ethoxy analog |
| Conditions | Human recombinant CETP; SPA assay for target compound; fluorescent BODIPY-CE transfer assay for comparator |
Why This Matters
For medicinal chemistry teams optimizing CETP inhibitors, the ethoxy analog provides a meaningful potency gain over the methoxy variant, directly influencing lead selection and procurement priorities.
- [1] BindingDB. BDBM50392512 (CHEMBL2152165). IC50 = 6.9 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50392512 (accessed 2025). View Source
- [2] BindingDB. BDBM50348228 (CHEMBL1800807). IC50 = 40 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50348228 (accessed 2025). View Source
